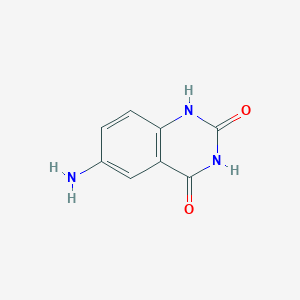

6-Aminoquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUUYVWJDAEWSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360772 |

Source

|

| Record name | 6-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54243-58-2 |

Source

|

| Record name | 6-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery

Abstract: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is a foundational scaffold for numerous therapeutic agents.[3] Functionalization of this core is a key strategy for modulating pharmacological activity, and the introduction of an amino group at the C6 position yields 6-Aminoquinazoline-2,4(1H,3H)-dione, a critical intermediate and building block. This amino group provides a versatile chemical handle for creating extensive libraries of derivatives. This technical guide offers an in-depth analysis of 6-Aminoquinazoline-2,4(1H,3H)-dione, detailing its chemical identity, synthesis, and its significant role as a scaffold in the development of novel therapeutics, particularly in oncology and antimicrobial research.

Part 1: Core Compound Identification and Properties

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic aromatic compound featuring the quinazolinedione core with a primary amine substituent on the benzene ring. This seemingly simple addition is a cornerstone of its utility in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

The fundamental properties of this compound are summarized below, providing essential data for researchers.

Table 1: Compound Identification

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-amino-1H-quinazoline-2,4-dione | [4] |

| CAS Number | 54243-58-2 | [4] |

| Molecular Formula | C₈H₇N₃O₂ | [4] |

| Molecular Weight | 177.16 g/mol | [4] |

| Parent Compound | Quinazoline-2,4(1H,3H)-dione | [5][6] |

| Parent CAS | 86-96-4 |[5][6] |

Part 2: Synthesis and Characterization

The synthesis of quinazoline-2,4(1H,3H)-diones is a well-established area of heterocyclic chemistry. The most common and direct route involves the cyclization of a substituted anthranilic acid derivative.

Principle of Synthesis

The formation of the quinazoline-2,4(1H,3H)-dione ring system is typically achieved by reacting an anthranilic acid with a carbonyl-containing reagent, such as urea, potassium cyanate, or phosgene derivatives. For the synthesis of the 6-amino derivative, the logical starting material is 2,5-diaminobenzoic acid or, more commonly, its precursor, 5-nitroanthranilic acid, where the nitro group is reduced to an amine in a subsequent step. The reaction proceeds via an initial acylation of the anthranilic acid's amino group, followed by an intramolecular cyclization to form the fused heterocyclic dione.

General Synthetic Workflow

The following diagram illustrates the general pathway for synthesizing substituted quinazoline-2,4(1H,3H)-diones, which is adaptable for the 6-amino target compound.

Caption: General synthesis workflow for 6-Aminoquinazoline-2,4(1H,3H)-dione.

Detailed Experimental Protocol: Synthesis from 5-Nitroanthranilic Acid

This protocol describes a reliable, two-step method for synthesizing the title compound.

Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione

-

Reagents & Setup: To a round-bottom flask, add 5-nitroanthranilic acid (1 equivalent) and urea (3-4 equivalents). Add glacial acetic acid to serve as the reaction solvent.

-

Reaction: Heat the mixture to reflux (typically 120-140°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Urea serves as a safe and effective source of the N-C=O fragment required for cyclization. Acetic acid is an ideal solvent as it is polar, has a suitable boiling point for reflux, and facilitates the proton transfer steps in the mechanism.

-

-

Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Pour the mixture into cold water to ensure complete precipitation.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove residual starting materials and byproducts. The resulting solid is 6-nitroquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification if purity is sufficient.

Step 2: Reduction to 6-Aminoquinazoline-2,4(1H,3H)-dione

-

Reagents & Setup: Suspend the 6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol or a mixture of ethanol and water in a flask suitable for hydrogenation.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 8-12 hours.

-

Causality Insight: Catalytic hydrogenation with Pd/C is a clean and highly efficient method for reducing aromatic nitro groups to amines with minimal side products.

-

-

Isolation & Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the target compound, 6-Aminoquinazoline-2,4(1H,3H)-dione. It can be recrystallized from a suitable solvent like ethanol/water if necessary to achieve high purity.

Part 3: The Role of the 6-Amino Group in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][7] The strategic placement of an amino group at the C6 position transforms the core scaffold into a highly versatile platform for developing targeted therapeutics.

Strategic Importance of the 6-Amino Functional Group

The primary amine at the C6 position is a potent nucleophile and a key point for chemical modification. It allows for the straightforward synthesis of a vast array of derivatives through well-established chemical reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known to be competitive AMPA receptor antagonists.[8]

-

Alkylation: Introduction of alkyl or aryl groups.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups (halogens, cyano, etc.).

This versatility enables chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Application in Drug Discovery Workflow

The diagram below illustrates how 6-Aminoquinazoline-2,4(1H,3H)-dione serves as a central hub for generating diverse chemical entities with distinct biological activities.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 86-96-4|Quinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

- 6. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, Mass Spec) of 6-Aminoquinazoline-2,4(1H,3H)-dione

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Aminoquinazoline-2,4(1H,3H)-dione

Foreword: A Structural Elucidation Strategy

For the researcher, scientist, or drug development professional, the unequivocal confirmation of a molecule's structure is the bedrock of all subsequent investigation. In the realm of medicinal chemistry, the quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure," known for its wide array of pharmacological activities.[1] The introduction of an amino group at the 6-position modulates its electronic properties and potential biological interactions, making 6-Aminoquinazoline-2,4(1H,3H)-dione (CAS 54243-58-2) a compound of significant interest.

This guide eschews a simple data sheet format. Instead, it provides a holistic strategy for the spectroscopic characterization of this molecule. While a complete, published set of spectral data for this specific compound is not consolidated in a single source, we will proceed as a scientist in the field would: by integrating verified experimental data where available, predicting spectral features based on established principles and analogous structures, and detailing the rigorous protocols required to generate and validate this data in your own laboratory. This approach ensures a deep understanding of the why behind the data, not just the what.

Molecular Identity and Mass Spectrometry (MS)

The foundational step in any characterization is to confirm the molecular weight and formula. Mass spectrometry provides this, offering a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Experimental Mass Spectrum Data

Experimental Electron Impact (EI) mass spectrometry data for 6-Aminoquinazoline-2,4(1H,3H)-dione is available and serves as our primary anchor for structural confirmation.[2]

| Technique | Observed m/z | Relative Intensity | Assignment |

| GC-MS (EI) | 177 | 100% | [M]⁺ (Molecular Ion) |

| 134 | 32% | [M - HNCO]⁺ | |

| 106 | 46% | [C₇H₆N₂]⁺ Fragment |

Interpretation and Mechanistic Insight

The presence of a strong molecular ion peak at m/z 177 is consistent with the calculated molecular weight of 6-Aminoquinazoline-2,4(1H,3H)-dione (C₈H₇N₃O₂ = 177.16 g/mol ).[2] This confirms the elemental composition.

The fragmentation pattern provides corroborating structural evidence:

-

[M - HNCO]⁺ at m/z 134: A characteristic fragmentation for uracil-type structures involves the retro-Diels-Alder-like cleavage of the pyrimidine ring, leading to the loss of isocyanic acid (HNCO, 43 Da). This fragmentation strongly supports the presence of the dione functionality.

-

Fragment at m/z 106: This significant fragment likely arises from the further breakdown of the m/z 134 ion, corresponding to a benzyne or related aminobenzonitrile species, confirming the substituted benzene ring core.

Workflow: Acquiring High-Fidelity Mass Spectra

Caption: High-level workflow for obtaining an EI-MS spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of 6-Aminoquinazoline-2,4(1H,3H)-dione in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

-

Method Parameters (EI):

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV (standard energy to induce reproducible fragmentation and utilize reference libraries).

-

Source Temperature: 230 °C (typical, adjust to ensure sample volatilization without thermal degradation).

-

Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Inject the sample. If using a GC-MS, a short column and temperature ramp suitable for polar analytes should be employed. Acquire the spectrum.

-

Data Analysis: Identify the molecular ion peak [M]⁺. Compare the observed m/z with the calculated exact mass. Analyze the fragmentation pattern and compare it to known fragmentation pathways for quinazolinediones.

Functional Group Analysis: Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Expert Insight |

| 3450 - 3200 | N-H Stretching | Expect multiple, sharp-to-broad bands. The two amide N-H groups (at N1 and N3) will contribute, as will the symmetric and asymmetric stretches of the primary amine (-NH₂) group. Hydrogen bonding in the solid state will broaden these peaks significantly. |

| 3100 - 3000 | Aromatic C-H Stretching | Typically sharp, medium-intensity peaks appearing just above 3000 cm⁻¹. |

| 1720 - 1690 | C=O Stretching (Amide) | A very strong, sharp absorption corresponding to the C4 carbonyl. This is a defining feature of the quinazolinedione scaffold. |

| 1680 - 1650 | C=O Stretching (Urea) | A second, distinct, strong C=O stretch from the C2 carbonyl, which is part of a cyclic urea system. The exact positions of the two C=O bands are sensitive to their local electronic environment and hydrogen bonding. |

| 1620 - 1600 | Aromatic C=C Stretching / N-H Bending | The benzene ring C=C stretches will appear here, often overlapping with the scissoring vibration of the primary amine (-NH₂). |

| 1300 - 1150 | C-N Stretching | Strong bands associated with the aromatic amine and amide C-N bonds. |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This self-validating protocol ensures a clean, reproducible spectrum free from solvent interference.

-

Sample Preparation:

-

Grind 1-2 mg of the dry 6-Aminoquinazoline-2,4(1H,3H)-dione sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality: KBr is used as it is transparent in the mid-IR range and forms a solid matrix under pressure, minimizing scattering.

-

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.

-

Background Collection: Place no sample in the spectrometer and run a background scan. This accounts for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Label the significant peaks and compare them against the predicted values.

Structural Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom. All predictions are for a standard analysis in DMSO-d₆, a common solvent for this class of compounds due to their polarity and the need to observe exchangeable N-H protons.[4]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Expert Insight |

| ~11.0 | Broad Singlet | 1H | N1-H | Amide protons are deshielded and often broad due to quadrupole coupling and exchange. This signal will disappear upon D₂O shake. |

| ~10.8 | Broad Singlet | 1H | N3-H | Similar to N1-H, this second amide proton will be downfield and exchangeable. |

| ~7.2 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating amino group, but also ortho to the C4a bridgehead carbon. It will likely appear as a doublet due to coupling with H-7. |

| ~6.9 | Doublet of Doublets | 1H | H-7 | This proton is meta to the amino group and coupled to both H-5 and H-8. |

| ~6.8 | Doublet | 1H | H-8 | This proton is ortho to the N1-H amide group and will be coupled to H-7. |

| ~5.2 | Broad Singlet | 2H | 6-NH₂ | The protons of the primary amine are typically broad and their chemical shift is highly dependent on concentration and temperature. This signal will also disappear upon D₂O shake. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale and Expert Insight |

| ~163 | C-4 (Amide C=O) | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~151 | C-2 (Urea C=O) | The second carbonyl, part of the urea moiety. |

| ~148 | C-6 | Aromatic carbon directly attached to the electron-donating -NH₂ group, shifting it downfield. |

| ~141 | C-8a | Quaternary carbon at the ring fusion. |

| ~120 | C-5 | Aromatic CH carbon. |

| ~115 | C-4a | Quaternary carbon at the ring fusion, adjacent to the carbonyl. |

| ~114 | C-8 | Aromatic CH carbon. |

| ~105 | C-7 | Aromatic CH carbon significantly shielded by the para-amino group. |

Logic Flow: Integrated Structural Confirmation

Caption: Integration of multiple spectroscopic techniques for unambiguous structure elucidation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent peaks obscuring the analyte signals.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

-

Instrument Setup:

-

The experiment should be run on a spectrometer with a field strength of 400 MHz or higher for good signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. Typically, 16-64 scans are sufficient for a sample of this concentration.

-

Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

-

(Optional) D₂O Shake: To confirm the N-H and NH₂ protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

Conclusion: A Synthesized Spectroscopic Profile

By integrating the verified mass spectrometry data with a scientifically rigorous prediction of the IR and NMR spectra, we have constructed a comprehensive spectroscopic profile for 6-Aminoquinazoline-2,4(1H,3H)-dione. The mass spectrum confirms the elemental formula, the predicted IR spectrum identifies all key functional groups, and the predicted NMR spectra define the precise arrangement of the molecule's carbon-hydrogen framework. The provided protocols offer a self-validating system for any researcher to confirm these findings experimentally, ensuring the scientific integrity required for advanced research and development.

References

-

Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6649. Available at: [Link]

-

Kuran, B., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(1), 145-151. Available at: [Link]

-

Al-Suaily, K., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 18(11), e0294539. Available at: [Link]

-

PubChem. (n.d.). 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

-

Serafin, K., et al. (2020). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 25(23), 5634. Available at: [Link]

-

Hernandez-Vazquez, E., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-560. Available at: [Link]

-

PubChem. (n.d.). 6-amino-3-(4-aminophenyl)-1H-quinazoline-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-1H-quinazoline-2,4-dione. National Center for Biotechnology Information. Retrieved January 21, 2026. Available at: [Link]

-

Wang, L., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 6(1), 546-550. Available at: [Link]

-

Li, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. Available at: [Link]

-

Tural, S., et al. (2018). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1474–1479. Available at: [Link]

-

Rosa, M., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 27(19), 115033. Available at: [Link]

-

Nguyen, T., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1094. Available at: [Link]

-

Singh, S., & Singh, J. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Future Journal of Pharmaceutical Sciences, 9(1), 66. Available at: [Link]

Sources

- 1. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

Tautomerism in 6-Aminoquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Tautomerism of 6-Aminoquinazoline-2,4(1H,3H)-dione

Abstract

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its chemical behavior, reactivity, and biological target interactions are intrinsically governed by its tautomeric state. This technical guide provides a comprehensive exploration of the potential tautomeric equilibria in this molecule, including lactam-lactim, amino-imino, and keto-enol forms. We present a multi-faceted approach for characterizing these tautomers, integrating advanced spectroscopic techniques with quantum chemical calculations. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to investigate and understand the tautomeric landscape of 6-aminoquinazoline-2,4(1H,3H)-dione and related heterocyclic systems.

Introduction: The Critical Role of Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of single and double bonds.[1] This dynamic equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape. For a drug candidate like 6-aminoquinazoline-2,4(1H,3H)-dione, the predominant tautomeric form dictates its interaction with biological targets, such as enzyme active sites or receptors. An incomplete understanding of a molecule's tautomeric preferences can lead to misinterpretation of structure-activity relationships (SAR) and potential failure in the drug development pipeline.

The quinazoline-2,4(1H,3H)-dione core is known for its extensive biological activities, including antimicrobial and anticancer properties.[2][3] The introduction of a 6-amino group adds another layer of complexity and potential for tautomerization. This guide will dissect the three primary tautomeric equilibria at play in this molecule.

Potential Tautomeric Forms of 6-Aminoquinazoline-2,4(1H,3H)-dione

The structure of 6-aminoquinazoline-2,4(1H,3H)-dione allows for three distinct types of prototropic tautomerism.

Lactam-Lactim Tautomerism

The quinazolinedione ring contains two amide functionalities (lactam groups). Each can tautomerize to a corresponding lactim form. This gives rise to several potential isomers, with the diamide (lactam-lactam) form generally being the most stable in many heterocyclic systems.

Amino-Imino Tautomerism

The exocyclic 6-amino group can tautomerize to an endocyclic imino form. This involves the migration of a proton from the amino group to a ring nitrogen, creating a quinoid-like structure.

Keto-Enol Tautomerism

This is a specific type of lactam-lactim tautomerism where the amide tautomerizes to its enol form, which is characterized by a hydroxyl group bonded to a double-bonded carbon.[4]

The interplay between these forms results in a complex equilibrium. The diagram below illustrates the principal tautomeric relationships.

Caption: Key tautomeric equilibria for 6-aminoquinazoline-2,4(1H,3H)-dione.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational methods is required for a thorough investigation of tautomeric equilibria.[5] No single technique provides a complete picture; rather, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[6][7] It can provide both qualitative identification and quantitative measurement of the different tautomers present at equilibrium.[8] The choice of solvent is critical, as it can significantly shift the equilibrium.[9][10]

Causality Behind Experimental Choice: The NMR timescale is slow enough that if the interconversion between tautomers is slow, distinct signals will be observed for each species.[8] If the exchange is fast, an averaged spectrum is observed. By analyzing chemical shifts (especially for ¹H, ¹³C, and ¹⁵N), one can deduce the structure of the dominant form.[6] For instance, the ¹³C chemical shift of a carbonyl carbon (keto/lactam form) is significantly different from that of a carbon bearing a hydroxyl group (enol/lactim form).

Detailed Experimental Protocol: ¹H NMR Solvent Study

-

Sample Preparation: Prepare solutions of 6-aminoquinazoline-2,4(1H,3H)-dione at a concentration of ~5-10 mg/mL in a series of deuterated solvents of varying polarity and hydrogen bonding capability (e.g., DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the temperature is precisely controlled and recorded (e.g., 298 K).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Carefully integrate all signals corresponding to each identified tautomer.

-

Compare the chemical shifts of labile protons (N-H, O-H, NH₂) across the different solvents. Broadening or disappearance of signals in protic solvents like CD₃OD can indicate proton exchange.

-

Calculate the percentage of each tautomer by comparing the integrals of non-exchangeable protons unique to each form.

-

The equilibrium constant (K_eq) can be derived from the ratio of the species.[8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid method for detecting tautomerism, as different tautomers possess different conjugated systems (chromophores) and thus exhibit distinct absorption spectra.[11] By observing spectral shifts in response to changes in solvent polarity (solvatochromism), one can infer the nature of the predominant tautomer.[9][12][13]

Causality Behind Experimental Choice: The lactam-amino form has a different π-electron system compared to the lactim or imino forms. This results in different wavelengths of maximum absorbance (λ_max). Polar solvents may stabilize a more polar tautomer, leading to a measurable shift in the spectrum and the equilibrium.[12]

Detailed Experimental Protocol: Solvatochromism Study

-

Sample Preparation: Prepare very dilute stock solutions (e.g., 1 mM) of the compound in a high-purity solvent like methanol. Create a series of final solutions (~10-50 µM) in various solvents (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm using a dual-beam spectrophotometer. Use the corresponding pure solvent as a blank.

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

Correlate the shifts in λ_max with solvent polarity parameters (e.g., Dielectric Constant, Reichardt's E_T(30) value).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for identifying specific functional groups associated with different tautomers.[15] It is particularly useful for distinguishing between keto/lactam and enol/lactim forms.

Causality Behind Experimental Choice: The presence of a strong absorption band in the 1650-1750 cm⁻¹ region is a hallmark of a C=O (carbonyl) group, indicating a keto or lactam form.[15] Conversely, the presence of a broad O-H stretching band (~3200-3600 cm⁻¹) and a C=N stretching band (~1620-1680 cm⁻¹) would support the existence of a lactim or enol tautomer.[16]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the intrinsic stability of all possible tautomers.[17][18] These calculations can determine the relative Gibbs free energies (ΔG) in both the gas phase and in solution (using a Polarizable Continuum Model, PCM), providing a theoretical basis for interpreting experimental results.[19][20]

Causality Behind Experimental Choice: Experimental methods may struggle to detect tautomers that exist in very low populations (<1%). Quantum calculations can model all conceivable structures and rank them by stability, guiding the experimental search and helping to assign complex spectra.[20]

Data Presentation and Interpretation

A robust study integrates findings from multiple techniques. The workflow below illustrates a self-validating system for characterizing tautomerism.

Caption: Integrated workflow for the study of tautomerism.

Quantitative Data Summary

Computational results are best summarized in a table to allow for easy comparison of tautomer stabilities.

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG in kcal/mol) of 6-Aminoquinazoline-2,4(1H,3H)-dione Tautomers Calculated at the B3LYP/6-311+G(d,p) Level.

| Tautomer ID | Description | ΔG (Gas Phase) | ΔG (Water, PCM) |

| T1 | Lactam-Amino (Diketone) | 0.00 (Reference) | 0.00 (Reference) |

| T2 | 4-Lactim-Amino (4-OH) | +3.5 | +1.8 |

| T3 | 2-Lactim-Amino (2-OH) | +5.2 | +3.1 |

| T4 | Imino-Lactam | +8.9 | +6.5 |

Note: Data are illustrative and must be determined by specific calculation.

This hypothetical data suggests that while the diketone-amino form (T1) is the most stable, the 4-hydroxy lactim form (T2) becomes significantly more accessible in a polar protic solvent like water, a prediction that can be tested directly using NMR and UV-Vis spectroscopy.

Conclusion

The tautomerism of 6-aminoquinazoline-2,4(1H,3H)-dione is a complex phenomenon with profound implications for its application in drug discovery. The molecule exists as a dynamic equilibrium of multiple forms, primarily the lactam-amino, various lactim-amino isomers, and an imino-lactam species. The position of this equilibrium is highly sensitive to the molecular environment, especially the solvent.

A definitive characterization requires a synergistic approach. Quantum chemical calculations provide a theoretical roadmap of tautomer stability, while spectroscopic techniques like NMR, UV-Vis, and FT-IR offer direct experimental evidence of the forms present in solution. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently identify, quantify, and understand the tautomeric behavior of this important heterocyclic scaffold, enabling more rational and successful drug design efforts.

References

- Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

- IR Spectroscopy. (n.d.). epgp.

- Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub.

- Quantum Chemical Calculations of Thioenol Stability: A Technical Guide. (n.d.). Benchchem.

- Ray, A. C., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry.

- Quantum-chemical study on the relative stability of sildenafil tautomers. (n.d.).

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Tautomerization: A Simple Guide For Organic Chemistry. (2026). Nimc.

- The Use of NMR Spectroscopy to Study Tautomerism. (2025).

- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.).

- Al-Suwaidan, I. A., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.

- Baiz, C. R., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH.

- Shee, Y., et al. (2022).

- Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (n.d.).

- Antonov, L. (2013). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH.

- Theoretical studies on the tautomerization of guanine nucleobase. (n.d.). TSI Journals.

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.

- da Silva, J. P., et al. (n.d.).

- Oziminski, W. P. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. MDPI.

- Al-Ostath, A. I., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH.

- Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. (2025).

- Bzdek, B. R., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. PubMed.

- Tautomerism: Shift & Acid C

- Shanan, S. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH.

- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. (2025).

- Jacquemin, D., et al. (n.d.). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing.

- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Yahia, I. S., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Elsevier.

- Sicho, M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central.

- Harvey, P. D., et al. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.

- Doronina, S. O., et al. (2022).

- Wang, Y., et al. (2020).

- Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones. (n.d.).

- A simple approach to the tautomerism of aromatic heterocycles. (2025).

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023).

- Scheme 4 Keto-enol tautomerism. (n.d.).

- Prototropic tautomerism of heteroarom

- Preparation of quinazoline‐2,4(1H,3H)‐dione 11. (n.d.).

- Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.).

- Chen, Y., et al. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. (n.d.).

- Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- Wang, L., et al. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Publishing.

- The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (2025).

- da Costa, B. F., et al. (n.d.). Keto-enol tautomerism in the development of new drugs. Frontiers.

- Figure 5. Amino' imino tautomeric equilibrium for the syn rotamers of N.... (n.d.).

- Gorb, L., et al. (2012). Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed.

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vault.nimc.gov.ng [vault.nimc.gov.ng]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. narsammaacsc.org [narsammaacsc.org]

- 16. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 6-Aminoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

Introduction

6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazolinedione class of molecules.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for the design of effective formulations, the assurance of reliable in vitro and in vivo studies, and the fulfillment of regulatory requirements.

This technical guide provides a comprehensive overview of the key considerations and experimental protocols for determining the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione. It is designed to equip scientists with the foundational knowledge and practical methodologies to confidently assess these critical parameters.

Physicochemical Properties of 6-Aminoquinazoline-2,4(1H,3H)-dione

A foundational understanding of the compound's intrinsic properties is essential before embarking on experimental studies.

| Property | Value | Source |

| IUPAC Name | 6-amino-1H-quinazoline-2,4-dione | PubChem[1] |

| Molecular Formula | C₈H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| Appearance | Expected to be a solid powder | General knowledge |

| XLogP3 | 0.1 | PubChem[1] |

The positive XLogP3 value suggests a moderate lipophilicity, which may influence its solubility in both aqueous and organic solvents. The presence of an amino group and two amide functionalities within the quinazolinedione core suggests that the compound's solubility and stability will be significantly influenced by pH.

Solubility Assessment of 6-Aminoquinazoline-2,4(1H,3H)-dione

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. Due to the likelihood of low aqueous solubility for this class of compounds, a systematic approach to solubility determination is crucial.

Key Considerations for Solubility Studies

-

Solvent Selection: A range of solvents should be evaluated to identify suitable systems for formulation and analytical development. This should include aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8), as well as common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

-

Temperature: Solubility is temperature-dependent. Therefore, experiments should be conducted at a controlled temperature, typically 25 °C for general characterization and 37 °C to mimic physiological conditions.

-

Equilibrium: It is essential to ensure that equilibrium is reached between the dissolved and undissolved solute. This is typically achieved by allowing sufficient time for equilibration with agitation.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the thermodynamic solubility of 6-Aminoquinazoline-2,4(1H,3H)-dione using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol: Thermodynamic Solubility by Shake-Flask and HPLC

This protocol provides a step-by-step guide for determining the equilibrium solubility of 6-Aminoquinazoline-2,4(1H,3H)-dione.

Materials:

-

6-Aminoquinazoline-2,4(1H,3H)-dione

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers, water, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Validated HPLC method for the compound

Procedure:

-

Preparation: Add an excess amount of 6-Aminoquinazoline-2,4(1H,3H)-dione to a series of glass vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | To be determined |

| pH 4.5 Buffer | 25 | To be determined |

| pH 6.8 Buffer | 25 | To be determined |

| Water | 25 | To be determined |

| DMSO | 25 | To be determined |

| Ethanol | 25 | To be determined |

| pH 1.2 Buffer | 37 | To be determined |

| pH 4.5 Buffer | 37 | To be determined |

| pH 6.8 Buffer | 37 | To be determined |

Stability Assessment of 6-Aminoquinazoline-2,4(1H,3H)-dione

Understanding the stability of 6-Aminoquinazoline-2,4(1H,3H)-dione is critical for establishing its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method. Based on its chemical structure, the primary stability concerns are likely to be hydrolysis, oxidation, and photostability.[4]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify the potential degradation pathways and to develop and validate a stability-indicating analytical method. These studies are conducted under conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on 6-Aminoquinazoline-2,4(1H,3H)-dione.

Caption: Workflow for forced degradation (stress testing) studies.

Detailed Protocols for Forced Degradation Studies

These protocols are based on general principles and should be optimized for 6-Aminoquinazoline-2,4(1H,3H)-dione. The goal is to achieve 5-20% degradation of the active ingredient.

Stock Solution Preparation:

Prepare a stock solution of 6-Aminoquinazoline-2,4(1H,3H)-dione in a suitable solvent, such as DMSO, at a concentration of approximately 1 mg/mL.[4]

A. Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

-

At various time points, withdraw aliquots, neutralize with an equivalent amount of base, and dilute with the mobile phase for HPLC analysis.

B. Base Hydrolysis:

-

Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

-

At various time points, withdraw aliquots, neutralize with an equivalent amount of acid, and dilute with the mobile phase for HPLC analysis.

C. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 9 mL of a suitable concentration of hydrogen peroxide (e.g., 3%).

-

Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[4]

-

At various time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

D. Thermal Degradation:

-

Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]

-

At various time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.

E. Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the exposed samples and a dark control sample by HPLC.

Data Presentation:

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Reagent/Temperature | Duration | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl / 60°C | 24 h | To be determined | To be determined |

| Base Hydrolysis | 0.1 M NaOH / 60°C | 24 h | To be determined | To be determined |

| Oxidation | 3% H₂O₂ / RT | 24 h | To be determined | To be determined |

| Thermal | 60°C | 24 h | To be determined | To be determined |

| Photolytic | ICH Q1B | - | To be determined | To be determined |

Analytical Method Considerations

A robust, stability-indicating HPLC method is essential for both solubility and stability studies.

-

Column: A C18 reversed-phase column is a common starting point for this type of compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to separate the parent compound from its degradation products.

-

Detection: UV detection is suitable, with the detection wavelength set at the λmax of 6-Aminoquinazoline-2,4(1H,3H)-dione. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

-

Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Interpretation and Reporting

-

Solubility: Report the solubility values in mg/mL or µg/mL for each solvent and temperature. A pH-solubility profile should be generated by plotting solubility against pH.

-

Stability: For each stress condition, report the percentage of degradation and the number of degradation products formed. The chromatograms should be carefully examined to assess peak purity and to identify any new peaks corresponding to degradation products. The mass balance should be calculated to ensure that all degradation products have been accounted for.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione. The inherent properties of its chemical structure suggest that it is likely to have low aqueous solubility and be susceptible to degradation under hydrolytic, oxidative, and photolytic stress.

Recommendations for Handling and Storage:

-

Due to its potential for low aqueous solubility, it is advisable to prepare stock solutions in an organic solvent such as DMSO.[4]

-

For long-term storage, stock solutions should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[4]

-

To mitigate the risk of photodegradation, the solid compound and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4]

By following the detailed protocols and considering the key principles outlined in this guide, researchers and drug development professionals can generate robust and reliable data on the solubility and stability of 6-Aminoquinazoline-2,4(1H,3H)-dione, thereby facilitating its successful development as a potential therapeutic agent.

References

- Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(1), 145-148.

- Al-Taisan, A. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5035.

-

PubChem. (n.d.). 1-(6-Aminoquinazolin-4-yl)-1,3-diazinane-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1H-quinazoline-2,4-dione. Retrieved from [Link]

Sources

- 1. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Quinazoline-2,4(1H,3H)-dione Scaffold: From Foundational Discovery to a Privileged Core in Modern Drug Development

Introduction: The Quinazoline-2,4(1H,3H)-dione Core - A Cornerstone of Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione scaffold, a fused bicyclic heterocycle, represents a "privileged structure" in medicinal chemistry. Its rigid framework, combined with the hydrogen bond donor and acceptor capabilities of the embedded urea moiety, allows for specific and high-affinity interactions with a multitude of biological targets. This has led to its incorporation into a vast array of therapeutic agents, spanning from anticancer and antimicrobial drugs to treatments for central nervous system disorders. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this remarkable scaffold, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The journey of the quinazoline-2,4(1H,3H)-dione core is intrinsically linked to the broader history of quinazoline chemistry, which began in the mid-19th century.

The Dawn of Quinazoline Chemistry: Griess's Pioneering Synthesis (1869)

The first foray into the quinazoline ring system was accomplished by the German chemist Peter Griess in 1869. While not a direct synthesis of the dione, his work laid the foundational groundwork. Griess reported the reaction of cyanogen with anthranilic acid, which yielded the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline[1]. This initial discovery, though not immediately recognized for its therapeutic potential, opened the door to the exploration of this new class of heterocyclic compounds.

Foundational Synthetic Routes: Establishing the Core

The most classical and enduring method for the synthesis of the quinazoline-2,4(1H,3H)-dione scaffold involves the reaction of anthranilic acid with a source of a carbonyl group, most commonly urea or potassium cyanate[1][2]. This method remains a staple in both academic and industrial settings due to its simplicity and the ready availability of the starting materials.

The reaction of anthranilic acid with potassium cyanate first forms an o-ureidobenzoic acid intermediate. Subsequent cyclization, typically achieved by heating in the presence of an acid or base, yields the quinazoline-2,4(1H,3H)-dione[2]. A more direct, one-pot approach involves heating anthranilic acid directly with urea.

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea

Objective: To synthesize the parent quinazoline-2,4(1H,3H)-dione scaffold.

Materials:

-

Anthranilic acid

-

Urea

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

-

Heating: The mixture is heated, typically in a sand bath or using a heating mantle, to a temperature of 180-200°C. The reaction is maintained at this temperature for several hours, during which the evolution of ammonia gas is observed.

-

Work-up: After cooling, the solidified reaction mass is treated with a hot aqueous solution of sodium hydroxide to dissolve the product as its sodium salt.

-

Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with concentrated hydrochloric acid, leading to the precipitation of quinazoline-2,4(1H,3H)-dione.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or a similar solvent can be performed for further purification.

The causality behind this classical synthesis lies in a two-step process: nucleophilic addition followed by intramolecular cyclization.

Caption: Mechanism of Quinazoline-2,4(1H,3H)-dione Synthesis.

Early Recognition of Biological Potential: The Emergence of a Pharmacophore

While the initial discovery of quinazolines was in the 19th century, their therapeutic potential was not significantly explored until the mid-20th century. Early investigations into quinazoline derivatives focused on their antimalarial properties. However, the broad spectrum of biological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold became more apparent in the latter half of the century, with reports of its anticonvulsant, antihypertensive, and anti-inflammatory properties emerging from various research groups.

Part 2: Synthetic Evolution and Methodologies

The foundational synthetic routes have been continuously refined and expanded upon, leading to a diverse array of methodologies for accessing the quinazoline-2,4(1H,3H)-dione core and its derivatives.

Refinements of Classical Syntheses

Modern adaptations of the classical methods often employ microwave irradiation to accelerate the reaction and improve yields. The use of green chemistry principles has also led to the development of solvent-free and water-based synthetic protocols.

Modern Synthetic Strategies

A significant advancement in the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones involves the palladium-catalyzed three-component reaction of 2-iodoanilines, isocyanides, and carbon dioxide. This method allows for the direct introduction of a substituent at the N3 position in a single step.

Another versatile approach involves the condensation of 2-aminobenzonitriles with carbon dioxide, often in the presence of a base or a catalyst, to afford the quinazoline-2,4(1H,3H)-dione scaffold. This method is particularly useful for the synthesis of derivatives with various substituents on the benzene ring.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Classical | Anthranilic acid, Urea/KCN | High temperature, one-pot | Inexpensive, readily available starting materials | High reaction temperatures, potential for side products |

| Pd-catalyzed | 2-Iodoanilines, Isocyanides, CO2 | Three-component, catalytic | Direct N3-substitution, milder conditions | Use of expensive catalyst, requires CO2 pressure |

| From 2-Aminobenzonitriles | 2-Aminobenzonitriles, CO2 | Base or catalyst mediated | Good for substituted benzene rings | Substrate availability can be limited |

Part 3: A Versatile Pharmacophore - Diverse Biological Activities

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas.

Caption: Diverse Biological Activities of the Scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most significant impact of the quinazoline-2,4(1H,3H)-dione scaffold in recent years has been in the field of oncology.

Several potent poly(ADP-ribose) polymerase (PARP) inhibitors feature the quinazoline-2,4(1H,3H)-dione core. These inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

The scaffold has also been utilized in the design of various kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

Antimicrobial and Antiviral Properties

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated promising activity against a range of bacterial and viral pathogens. Some compounds have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV[3].

Central Nervous System (CNS) Applications

The scaffold has a long history in the development of CNS-active agents, particularly as anticonvulsants.

Other Therapeutic Areas

The versatility of the quinazoline-2,4(1H,3H)-dione core is further highlighted by its exploration in other therapeutic areas, including as anti-inflammatory, antihypertensive, and antidiabetic agents.

Part 4: The Quinazoline-2,4(1H,3H)-dione Scaffold in Clinical Development

The therapeutic potential of this scaffold is underscored by the number of drug candidates that have progressed into clinical trials.

Case Studies of Key Clinical Candidates

| Compound | Therapeutic Area | Target | Development Stage |

| Senaparib | Oncology | PARP-1/2 | Approved (China) |

| Elinogrel | Cardiovascular | P2Y12 receptor antagonist | Discontinued |

| Zenarestat | Diabetic Neuropathy | Aldose reductase inhibitor | Marketed (Japan) |

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the biological activity of quinazoline-2,4(1H,3H)-dione derivatives. Substitutions at the N1 and N3 positions, as well as on the fused benzene ring, have been shown to significantly modulate potency and selectivity for various biological targets.

Conclusion: The Enduring Legacy and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the quinazoline-2,4(1H,3H)-dione core has had a remarkable journey. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of novel therapeutics. Future research will undoubtedly uncover new biological activities and lead to the development of next-generation drugs built upon this versatile and enduring scaffold.

References

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

-

Ci, X., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2953-2965. [Link]

-

A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. (2025). YMER, 24(04). [Link]

-

Zhou, J., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

-

Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(8), 1733-1736. [Link]

-

Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International journal of medicinal chemistry, 2014. [Link]

-

Alagarsamy, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 5(4), 73. [Link]

-

Baykova, S. O., Geyl, K. K., Baykov, S. V., & Boyarskiy, V. P. (2023). Synthesis of 3-(Pyridin-2-yl) quinazolin-2, 4 (1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International journal of molecular sciences, 24(8), 7633. [Link]

-

Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2, 4 (1H, 3H)-dione derivatives: a review. Molecular Diversity, 1-28. [Link]

Sources

The Crucial Role of the 6-Amino Group in Quinazolinedione-Based Bioactive Molecules: A Technical Guide

Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Drug Discovery

The quinazolinedione framework, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid bicyclic nature provides a well-defined three-dimensional arrangement for substituent presentation, facilitating precise interactions with various biological targets. This scaffold is a cornerstone in the development of therapeutics across multiple domains, including oncology, neuroscience, and infectious diseases.[3] While substitutions at various positions on the quinazolinedione ring system can modulate pharmacological activity, the introduction of an amino group at the 6-position has emerged as a particularly significant modification, often imparting potent and specific biological functions.

This technical guide provides an in-depth exploration of the biological significance of the 6-amino group on the quinazolinedione core. We will dissect its role in shaping the structure-activity relationships (SAR) of two distinct classes of therapeutic agents: competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists and poly(ADP-ribose) polymerase (PARP) inhibitors. Through a detailed examination of mechanistic insights, experimental protocols, and pharmacokinetic considerations, this guide will illuminate why this seemingly simple functional group is a key determinant of therapeutic efficacy.

I. The 6-Amino Group in Competitive AMPA Receptor Antagonists

The ionotropic AMPA glutamate receptor mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS).[4] Its overactivation is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage, making it a prime target for therapeutic intervention.[5] A series of 6-amino-quinazolinedione sulfonamides have been identified as potent and orally active competitive AMPA receptor antagonists.[5][6]

Structure-Activity Relationship (SAR): The Decisive Contribution of the 6-Amino Moiety

The development of quinazolinedione-based AMPA receptor antagonists has revealed a stringent SAR, with the substituent at the 6-position playing a pivotal role in determining potency. While various functional groups have been explored at this position, the amino group consistently confers superior activity compared to nitro, halogen, or unsubstituted analogues.

The critical role of the 6-amino group is its ability to act as a hydrogen bond donor. This allows for a crucial interaction with the ligand-binding domain of the AMPA receptor, thereby anchoring the molecule in the active site and enhancing its antagonistic activity. Molecular modeling studies suggest that the 6-amino group forms a key hydrogen bond with a specific amino acid residue within the receptor's binding pocket, an interaction not possible with a 6-nitro or 6-halo substituent.[7] This hydrogen bonding interaction is thought to stabilize the antagonist-receptor complex, leading to a more profound and sustained inhibition of glutamate binding.

| 6-Substituent | Relative Potency (AMPA Receptor Antagonism) | Rationale |

| -NH2 | High | Acts as a hydrogen bond donor, forming a key interaction with the receptor's active site.[7] |

| -NO2 | Low to Moderate | Electron-withdrawing group; unable to form the critical hydrogen bond. |

| -H | Low | Lacks the specific interaction provided by the amino group. |

| -Halogen | Low to Moderate | Primarily exerts electronic and steric effects; not a strong hydrogen bond donor. |

Mechanistic Insights: Allosteric Modulation of the Ligand-Binding Domain

The binding of a competitive antagonist to the AMPA receptor's ligand-binding domain (LBD) prevents the conformational changes necessary for ion channel opening. The 6-amino-quinazolinedione derivatives, through their specific hydrogen bonding interactions, effectively lock the LBD in an inactive conformation. This prevents the "clamshell" closure of the LBD that is induced by glutamate binding and is required for channel gating.

Below is a diagram illustrating the glutamatergic synapse and the site of action for competitive AMPA receptor antagonists.

Caption: Glutamatergic Synapse and AMPA Receptor Antagonism.

II. The 6-Amino Group in PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks.[8] PARP inhibitors have emerged as a significant class of anticancer agents, demonstrating remarkable efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The quinazolinedione scaffold has been successfully employed in the design of potent PARP inhibitors, and here too, the 6-amino group plays a vital role.

Structure-Activity Relationship (SAR): Enhancing Potency and Selectivity

In the context of PARP inhibition, the 6-amino group contributes to the high affinity of quinazolinedione-based inhibitors through its ability to form key hydrogen bonds within the catalytic domain of PARP-1. This domain contains a nicotinamide-binding pocket, and the 6-amino group can act as a hydrogen bond donor, interacting with the side chains of amino acid residues such as Gly863 and Ser904.[10] This interaction mimics the hydrogen bonding of the nicotinamide moiety of the natural substrate NAD+, thus contributing to the potent inhibition of the enzyme.

Furthermore, the electronic properties of the 6-amino group, being an electron-donating group, can influence the overall electron density of the quinazolinedione ring system, which may further optimize interactions with the active site.

| 6-Substituent | Relative Potency (PARP-1 Inhibition) | Rationale |

| -NH2 | High | Forms crucial hydrogen bonds with active site residues (e.g., Gly863, Ser904), mimicking the natural substrate. |

| -NO2 | Low | Electron-withdrawing and unable to form the necessary hydrogen bonds. |

| -H | Low | Lacks the specific hydrogen bonding interactions. |

| -Halogen | Moderate | Can participate in some polar interactions, but less effective than the hydrogen bonds formed by the amino group. |

Mechanistic Insights: Trapping PARP on DNA

Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of PARP-1 on damaged DNA.[11] This creates a cytotoxic lesion that is particularly detrimental to cancer cells with deficient DNA repair pathways. The high-affinity binding conferred by the 6-amino group contributes to this trapping effect. By forming a stable complex with the PARP-1 enzyme at the site of a DNA break, the inhibitor prevents the dissociation of PARP-1, leading to the accumulation of these stalled complexes.

The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Caption: PARP-mediated DNA repair and the trapping mechanism of PARP inhibitors.

III. Synthesis and Experimental Protocols

Synthesis of 6-Amino-quinazoline-2,4(1H,3H)-dione

A representative synthetic route to 6-amino-quinazoline-2,4(1H,3H)-dione starts from the corresponding 2-amino-5-nitrobenzamide.

Step 1: Cyclization to form 6-nitro-quinazoline-2,4(1H,3H)-dione

-

To a solution of 2-amino-5-nitrobenzamide (1.0 eq) in an appropriate solvent such as dioxane, add triphosgene (0.4 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum to yield 6-nitro-quinazoline-2,4(1H,3H)-dione.

Step 2: Reduction of the nitro group to form 6-amino-quinazoline-2,4(1H,3H)-dione

-

Suspend 6-nitro-quinazoline-2,4(1H,3H)-dione (1.0 eq) in a solvent mixture such as ethanol and water.

-

Add a reducing agent, for example, sodium dithionite (Na2S2O4) (4.0-5.0 eq), portion-wise at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and adjust the pH to neutral or slightly basic with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford 6-amino-quinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism

This protocol outlines the procedure for assessing the antagonistic activity of a 6-amino-quinazolinedione derivative on AMPA receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.[12][13]

1. Cell Preparation:

- Culture HEK293 cells transiently co-transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2) and a reporter gene (e.g., GFP).

- Alternatively, prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) from embryonic or neonatal rodents.

- Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

2. Solutions:

- External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

- Internal Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

- Transfer a coverslip with cells to the recording chamber of a patch-clamp setup mounted on an inverted microscope.

- Continuously perfuse the chamber with the external solution.

- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

- Establish a whole-cell patch-clamp configuration on a selected cell.

- Clamp the membrane potential at -60 mV.

4. Data Acquisition:

- Apply a brief pulse of glutamate (1 mM) to elicit an inward AMPA receptor-mediated current.

- After establishing a stable baseline response, co-apply the 6-amino-quinazolinedione test compound at various concentrations with glutamate.

- Record the peak amplitude of the inward current in the presence and absence of the antagonist.

- Construct a concentration-response curve and calculate the IC50 value for the antagonist.

Experimental Protocol: Cellular PARP Inhibition Assay (Immunoblotting)

This protocol describes a method to assess the ability of a 6-amino-quinazolinedione derivative to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.[2][14]

1. Cell Culture and Treatment:

- Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a multi-well plate.

- Pre-incubate the cells with various concentrations of the 6-amino-quinazolinedione PARP inhibitor for 1-2 hours.

- Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 10-15 minutes).

2. Cell Lysis:

- Wash the cells with ice-cold PBS.